molecular formula C21H21N5O2 B8650356 N-[6-(1H-Indol-4-yl)-1H-indazol-4-yl]-4-methyl-2-morpholinecarboxamide

N-[6-(1H-Indol-4-yl)-1H-indazol-4-yl]-4-methyl-2-morpholinecarboxamide

Cat. No. B8650356
M. Wt: 375.4 g/mol
InChI Key: RGMGHVMUSBVCJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(1H-Indol-4-yl)-1H-indazol-4-yl]-4-methyl-2-morpholinecarboxamide is a useful research compound. Its molecular formula is C21H21N5O2 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[6-(1H-Indol-4-yl)-1H-indazol-4-yl]-4-methyl-2-morpholinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[6-(1H-Indol-4-yl)-1H-indazol-4-yl]-4-methyl-2-morpholinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-[6-(1H-Indol-4-yl)-1H-indazol-4-yl]-4-methyl-2-morpholinecarboxamide

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

N-[6-(1H-indol-4-yl)-1H-indazol-4-yl]-4-methylmorpholine-2-carboxamide

InChI

InChI=1S/C21H21N5O2/c1-26-7-8-28-20(12-26)21(27)24-18-9-13(10-19-16(18)11-23-25-19)14-3-2-4-17-15(14)5-6-22-17/h2-6,9-11,20,22H,7-8,12H2,1H3,(H,23,25)(H,24,27)

InChI Key

RGMGHVMUSBVCJW-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC(C1)C(=O)NC2=CC(=CC3=C2C=NN3)C4=C5C=CNC5=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Methyl-2-morpholinecarboxylic acid hydrochloride (40 mg, 0.22 mmol) was treated with HATU (84 mg, 0.22 mmol) in DMF (0.250 mL) and DIPEA (0.069 mL, 0.40 mmol). The mixture was shaken for five minutes prior to treatment with 6-(1H-indol-4-yl)-1H-indazol-4-amine (25 mg, 0.1 mmol) in DMF (0.25 mL). Reaction mixture was left to stand at room temperature for 18 hrs. Solvent was removed in vacuo and the product re-dissolved in chloroform (0.3 mL) prior to application on to a pre-conditioned (methanol then chloroform) NH2 cartridge (0.5 g). Product was eluted after 2 hr with ethyl acetate/methanol (1:1, 3 mL), and concentrated under a stream of nitrogen using blow down apparatus. Purification by MDAP (Method D) afforded the title compound.
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
84 mg
Type
reactant
Reaction Step One
Name
Quantity
0.069 mL
Type
reactant
Reaction Step One
Name
Quantity
0.25 mL
Type
solvent
Reaction Step One
Name
6-(1H-indol-4-yl)-1H-indazol-4-amine
Quantity
25 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.25 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.